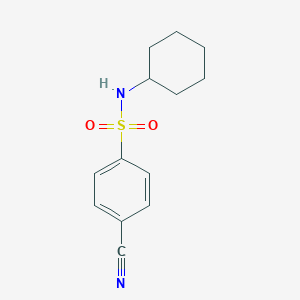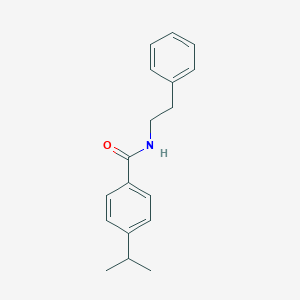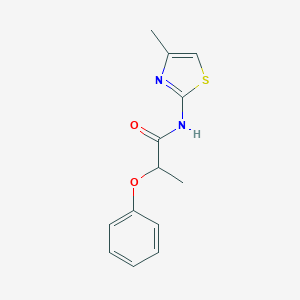
4-cyano-N-cyclohexylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-cyclohexylbenzenesulfonamide, also known as Pifithrin-α, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer treatment. It is a synthetic compound that was first synthesized in 2002 and has since been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-cyclohexylbenzenesulfonamideα involves the inhibition of p53 activity. Specifically, 4-cyano-N-cyclohexylbenzenesulfonamideα binds to the DNA-binding domain of p53, preventing it from binding to its target genes and activating their expression. This results in the inhibition of p53-mediated apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
4-cyano-N-cyclohexylbenzenesulfonamideα has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of p53 activity, it has been shown to inhibit the activity of other proteins involved in cell cycle regulation and DNA damage response. It has also been shown to have anti-inflammatory properties and to promote the survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-cyano-N-cyclohexylbenzenesulfonamideα in lab experiments is its specificity for p53 inhibition. This allows researchers to study the effects of p53 inhibition without affecting other pathways. However, one limitation is that the mechanism of action of 4-cyano-N-cyclohexylbenzenesulfonamideα is not fully understood, and its effects on other proteins and pathways may not be fully characterized.
Direcciones Futuras
There are a number of future directions for research on 4-cyano-N-cyclohexylbenzenesulfonamideα. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine the efficacy and safety of 4-cyano-N-cyclohexylbenzenesulfonamideα in preclinical and clinical trials. Another area of interest is its potential applications in neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the effects of 4-cyano-N-cyclohexylbenzenesulfonamideα on neuronal survival and function. Additionally, further studies are needed to fully characterize the mechanism of action of 4-cyano-N-cyclohexylbenzenesulfonamideα and its effects on other proteins and pathways.
Métodos De Síntesis
The synthesis of 4-cyano-N-cyclohexylbenzenesulfonamideα involves the reaction of 4-cyano-N-cyclohexylbenzenesulfonamide with a reducing agent such as sodium borohydride. The reaction takes place in an organic solvent such as methanol or ethanol and is typically carried out under reflux conditions. The resulting product is then purified through a series of chromatographic techniques to obtain a high purity compound.
Aplicaciones Científicas De Investigación
4-cyano-N-cyclohexylbenzenesulfonamideα has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of p53, a tumor suppressor protein that is often mutated in cancer cells. By inhibiting p53, 4-cyano-N-cyclohexylbenzenesulfonamideα can prevent cancer cells from undergoing apoptosis, thereby promoting their survival. This makes 4-cyano-N-cyclohexylbenzenesulfonamideα a potential target for cancer therapy.
Propiedades
Fórmula molecular |
C13H16N2O2S |
|---|---|
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
4-cyano-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C13H16N2O2S/c14-10-11-6-8-13(9-7-11)18(16,17)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 |
Clave InChI |
BIJWSQXNXMJXML-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)

![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)




![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)



